molecular formula C14H14N2O2S B2528169 N-(2-Methoxy-2-thiophen-3-ylethyl)-1,3-benzoxazol-2-amine CAS No. 2380193-53-1

N-(2-Methoxy-2-thiophen-3-ylethyl)-1,3-benzoxazol-2-amine

Cat. No. B2528169
CAS RN: 2380193-53-1
M. Wt: 274.34
InChI Key: WMXKOLARIUMXGQ-UHFFFAOYSA-N
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Description

N-(2-Methoxy-2-thiophen-3-ylethyl)-1,3-benzoxazol-2-amine, also known as MTBEBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MTBEBO is a benzoxazole derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-2-thiophen-3-ylethyl)-1,3-benzoxazol-2-amine is not fully understood, but studies have suggested that it may act through the inhibition of certain enzymes involved in cancer cell proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, this compound has been shown to exhibit anti-inflammatory properties and has been investigated as a potential treatment for diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-Methoxy-2-thiophen-3-ylethyl)-1,3-benzoxazol-2-amine in lab experiments is its ability to exhibit cytotoxic effects on cancer cells, making it a promising candidate for further investigation as a potential cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are numerous future directions for research involving N-(2-Methoxy-2-thiophen-3-ylethyl)-1,3-benzoxazol-2-amine. One area of investigation involves the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of diseases such as cancer and rheumatoid arthritis.

Synthesis Methods

N-(2-Methoxy-2-thiophen-3-ylethyl)-1,3-benzoxazol-2-amine can be synthesized through a multi-step process involving the reaction of 2-amino-4-methoxybenzoic acid with thionyl chloride to form 2-chloro-4-methoxybenzoic acid. This intermediate is then reacted with 2-thiopheneethanol in the presence of a base to yield the final product, this compound.

Scientific Research Applications

N-(2-Methoxy-2-thiophen-3-ylethyl)-1,3-benzoxazol-2-amine has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research involves the investigation of this compound as a potential treatment for cancer. Studies have shown that this compound exhibits cytotoxic effects on cancer cells, making it a promising candidate for further investigation.

properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-17-13(10-6-7-19-9-10)8-15-14-16-11-4-2-3-5-12(11)18-14/h2-7,9,13H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXKOLARIUMXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC2=CC=CC=C2O1)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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